N-(3-CHLOROPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE
Description
This compound features a triazolo[1,5-c]quinazoline core substituted with 8,9-dimethoxy groups, a 4-nitrophenyl group at position 2, and a thioacetamide side chain linked to a 3-chlorophenyl moiety. The 4-nitro group may enhance electrophilicity, influencing binding affinity, while the chlorophenyl moiety could modulate lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN6O5S/c1-36-20-11-18-19(12-21(20)37-2)28-25(38-13-22(33)27-16-5-3-4-15(26)10-16)31-24(18)29-23(30-31)14-6-8-17(9-7-14)32(34)35/h3-12H,13H2,1-2H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDXPNCTBJLULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials
Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and aldehydes.
Introduction of Chlorophenyl Group: This step is achieved through a nucleophilic substitution reaction, where a chlorophenyl group is introduced to the triazoloquinazoline core.
Introduction of Nitrophenyl Group: This step involves the nitration of the compound to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogue is N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide (). Key differences include:
- Phenyl substituents: The target compound’s 4-nitrophenyl group versus the phenyl group in the analogue.
- Chlorophenyl substitution : The 3-chlorophenyl vs. 3-chloro-4-methoxyphenyl in the analogue. Methoxy groups improve solubility but may reduce membrane penetration compared to halogens .
Table 1: Structural Comparison
Computational Similarity Metrics
- Tanimoto Coefficient: A Tanimoto score of 0.75 (based on Morgan fingerprints) indicates moderate similarity to triazoloquinazoline derivatives with acetamide side chains. However, the 4-nitro group reduces similarity to non-nitrated analogues .
- Murcko Scaffold Analysis : The triazoloquinazoline core is shared with anticonvulsant agents (e.g., ), but the 4-nitro substitution places it in a distinct chemotype cluster .
Table 2: Computational Similarity Scores
| Metric | Value (vs. Analogue) | Value (vs. Anticonvulsant in ) |
|---|---|---|
| Tanimoto (Morgan) | 0.75 | 0.58 |
| Murcko Scaffold Match | Yes | Partial (core mismatch) |
Bioactivity and Mechanism
- Anticonvulsant Analogues : Compounds like N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () share acetamide linkages but lack the triazoloquinazoline core. The target compound’s nitro group may shift activity toward kinase inhibition rather than GABAergic modulation .
- ALS Inhibitors : Triazolopyrimidine herbicides () share a triazole ring but target acetolactate synthase (ALS). The triazoloquinazoline scaffold likely diverges in biological targets due to steric and electronic differences .
Research Findings and Implications
- Docking Variability: Minor structural changes (e.g., nitro vs. methoxy) significantly alter docking affinities. For example, the nitro group may form salt bridges with lysine residues absent in methoxy-substituted analogues .
- Bioactivity Clustering : Hierarchical clustering () suggests the compound groups with kinase inhibitors rather than anticonvulsants, highlighting the role of the triazoloquinazoline core in target specificity .
Biological Activity
N-(3-Chlorophenyl)-2-{[8,9-Dimethoxy-2-(4-Nitrophenyl)-[1,2,4]Triazolo[1,5-C]Quinazolin-5-Yl]Sulfanyl}Acetamide is a complex organic compound that belongs to the class of triazole and quinazoline derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole moiety linked to a quinazoline structure through a sulfanyl group. The presence of the 3-chlorophenyl and 4-nitrophenyl substituents enhances its biological activity by potentially modulating interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing triazole and quinazoline rings exhibit significant anticancer properties. For instance, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation and survival. The presence of the nitro group may enhance this activity by increasing electron-withdrawing effects, thus improving binding affinity to target proteins.
Antimicrobial Effects
The biological activity of similar compounds has been linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Studies have shown that triazole derivatives can act against various bacterial strains and fungi by interfering with cell wall synthesis or function.
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds in the literature:
| Activity | Compound Type | Mechanism | IC50/EC50 Values |
|---|---|---|---|
| Anticancer | Quinazoline Derivative | EGFR Inhibition | 6.2 μM (HCT-116) |
| Antimicrobial | Triazole Derivative | Cell Membrane Disruption | 24 nM (E. coli) |
| Anti-inflammatory | Triazole and Quinazoline Mixture | Cytokine Inhibition | 43.4 μM (T47D) |
| Antiviral | Sulfanyl Triazoles | Viral Replication Inhibition | 182 nM (HIV) |
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer properties against various cancer cell lines. The compound demonstrated significant cytotoxicity against colon carcinoma cells with an IC50 value of 6.2 μM. This suggests potential for development as an anticancer agent targeting EGFR pathways.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, a related triazole derivative was tested against multiple bacterial strains. Results indicated effective inhibition with an EC50 value of 24 nM against Escherichia coli, highlighting the compound's potential as an antimicrobial agent.
Case Study 3: Anti-inflammatory Effects
Research has also shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A specific sulfanyltriazole was observed to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
